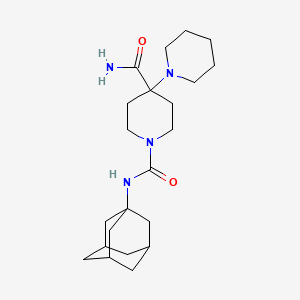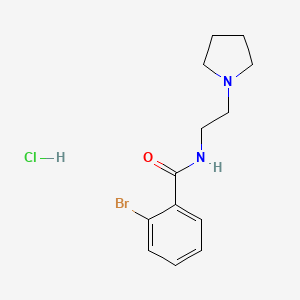
N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide
Übersicht
Beschreibung
N~1~'-1-adamantyl-1,4'-bipiperidine-1',4'-dicarboxamide is a useful research compound. Its molecular formula is C22H36N4O2 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.28382640 g/mol and the complexity rating of the compound is 593. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Potential in Neurodegenerative Diseases
Adamantane derivatives, such as amantadine and memantine, have been utilized in treating neurodegenerative diseases like dementia, Alzheimer's, and Parkinson's disease. Research indicates that adamantane-based compounds, including those with modifications like 1-fluoro- and 1-phosphonic acid, show significant pharmacological potential against these conditions. Their structure-activity relationships have been analyzed, highlighting the importance of adamantane's rigid scaffold in crossing the blood-brain barrier and interacting with central nervous system targets (Dembitsky, Gloriozova, & Poroikov, 2020).
Importance in Supramolecular Chemistry
The structural characteristics of adamantane derivatives have been leveraged in supramolecular chemistry to create novel materials and applications. Benzene-1,3,5-tricarboxamide (BTA), for instance, is an example where the adamantane scaffold contributes to the self-assembly of supramolecular structures, which are essential for nanotechnology, polymer processing, and biomedical applications due to their stability and multivalency (Cantekin, De Greef, & Palmans, 2012).
Role in Nanofiltration Membrane Development
Recent advances in nanofiltration membrane technology have utilized adamantane-based polyamide films to enhance water treatment and desalination processes. These crumpled polyamide layers, often derived from piperazine-based NF membranes, show a significant increase in water permeance and selectivity, demonstrating the critical role of adamantane derivatives in improving environmental applications (Shao et al., 2022).
Contribution to Drug Discovery and Development
Adamantane derivatives have been integral in the development of new therapeutic agents, especially in addressing viral infections like influenza. Their unique structural properties facilitate the creation of potent chemotherapeutic agents against M2 proton channels of the influenza virus, underscoring their utility in medicinal chemistry (Moorthy, Poongavanam, & Pratheepa, 2014).
Advancements in Aryl-Aryl Bond Formation
The field of organic synthesis has seen significant contributions from adamantane-based compounds in facilitating aryl-aryl bond formation through direct arylation methods. This approach, leveraging C-H activation, offers a more efficient route to biaryl structures, crucial in pharmaceuticals, materials science, and natural products, demonstrating the versatility and importance of adamantane derivatives in chemical synthesis (McGlacken & Bateman, 2009).
Eigenschaften
IUPAC Name |
1-N-(1-adamantyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N4O2/c23-19(27)22(26-6-2-1-3-7-26)4-8-25(9-5-22)20(28)24-21-13-16-10-17(14-21)12-18(11-16)15-21/h16-18H,1-15H2,(H2,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWYCGGRPOBOJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)C(=O)NC34CC5CC(C3)CC(C5)C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B4061717.png)

![N-(2,3-dichlorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4061721.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B4061737.png)
![Methyl 2-[2-(adamantan-1-yl)acetamido]-3-methylbutanoate](/img/structure/B4061739.png)
![5-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4061746.png)
![5-[(2-METHOXYPHENOXY)METHYL]-N~2~-(TETRAHYDRO-2-FURANYLMETHYL)-2-FURAMIDE](/img/structure/B4061751.png)
![N-[2-(cyclopentylamino)-2-oxo-1-phenylethyl]-3,4,5-trimethoxy-N-propan-2-ylbenzamide](/img/structure/B4061759.png)
![N-(5-bromopyridin-2-yl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061761.png)
![N,N-dibenzyl-3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4061768.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4061776.png)
![1-[2-benzyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]azepane](/img/structure/B4061780.png)
![3-(2-Fluorophenyl)-2-(2-methylprop-2-enyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid](/img/structure/B4061781.png)
![N-[4-chloro-3-({[(diphenylacetyl)amino]carbonothioyl}amino)phenyl]butanamide](/img/structure/B4061797.png)
